2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-2-3-4-16-5-8-18(9-6-16)25-23(28)12-19-13-31-24(26-19)32-14-20(27)17-7-10-21-22(11-17)30-15-29-21/h5-11,13H,2-4,12,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNQJQGCYAQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide is a synthetic derivative that incorporates elements known for their biological activity, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Benzo[d][1,3]dioxole : Known for its antioxidant properties.
- Thiazole : Associated with various biological activities, including antimicrobial and anticancer effects.
- Acetamide : Often linked to analgesic and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives containing thiazole and dioxole moieties exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against a range of bacteria and fungi, with minimal inhibitory concentrations (MICs) reported as low as 50 μg/mL . The presence of thiazole enhances the compound's ability to disrupt microbial cell membranes.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro assays demonstrated that related thiazole derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest . A notable finding was that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against tumor cells.
Anti-inflammatory Effects
The acetamide portion of the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In silico studies have indicated promising COX-inhibitory action for related thiazole-based compounds .
Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives, including compounds structurally similar to the target molecule. The results indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds achieved MIC values comparable to established antibiotics, highlighting their potential as therapeutic agents .
Study 2: Anticancer Mechanisms
In another investigation, derivatives were tested on various cancer cell lines. The study revealed that specific structural modifications significantly enhanced cytotoxicity. For example, introducing bulky substituents on the thiazole ring improved interaction with target proteins involved in cell proliferation .
Data Tables
| Activity Type | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Thiazole Derivative | E. coli | 50 | Membrane disruption |
| Anticancer | Similar Compound | MDA-MB-231 | 0.004 | Apoptosis induction |
| Anti-inflammatory | Acetamide Derivative | RAW 264.7 (macrophages) | 10 | COX inhibition |
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with similar structural features to 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The benzo[d][1,3]dioxole component enhances this activity by potentially interacting with cellular signaling pathways.
Antibacterial Properties
The compound's thiazole and benzo[d][1,3]dioxole moieties have been linked to antibacterial activity. A patent describes derivatives of similar compounds that exhibit efficacy against various bacterial strains, including resistant strains . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.
Photophysical Properties
The incorporation of the benzo[d][1,3]dioxole moiety into materials has been studied for its photophysical properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) due to their ability to emit light when excited . The unique structure allows for tunable electronic properties, making them suitable for various optoelectronic applications.
Case Study 1: Anticancer Research
A study conducted on a series of thiazole derivatives indicated that modifications at the acetamide position significantly enhanced anticancer activity against breast cancer cell lines. The compound was tested alongside known chemotherapeutics, showing synergistic effects that reduced cell viability more effectively than either agent alone .
Case Study 2: Antibacterial Efficacy
In vitro tests revealed that derivatives similar to the target compound exhibited potent antibacterial activity against E. coli and Staphylococcus aureus. The study highlighted the importance of the thiazole ring in enhancing membrane permeability, allowing for better drug delivery into bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core features with several classes of bioactive molecules, including Orco modulators, triazole/thiazole derivatives, and substituted acetamides. Key comparisons are summarized below:
Table 1: Structural Comparison with Selected Analogues
Key Observations
Substituent Effects on Bioactivity: The N-(4-butylphenyl) group in the target compound contrasts with smaller substituents (e.g., 4-ethylphenyl in VUAA1 or 4-fluorophenyl in 4q). Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl) are shared with compounds 4q and 5b, which may stabilize the acetamide carbonyl group against hydrolysis .
Heterocyclic Core Variations: Thiazole vs. Triazole: The target compound’s thiazole ring differs from triazole-based Orco modulators (VUAA1, OLC15). Thioether Linkage: Present in the target compound and OLC15, this group enhances conformational flexibility compared to sulfonyl bridges in compounds .
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for S-alkylated triazoles () and amide couplings (), but the bulky benzo[d][1,3]dioxol-5-yl group may necessitate optimized reaction conditions to avoid steric hindrance .
Table 2: Physicochemical Properties Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions, such as condensation of thiazole intermediates with acetamide derivatives. For example, similar thiazole-acetamide compounds are synthesized via refluxing thiourea derivatives with aryl maleimides in glacial acetic acid, monitored by TLC, followed by recrystallization . Optimization may include adjusting solvent polarity (e.g., ethanol-DMF mixtures), temperature control, and stoichiometric ratios of reactants.
| Key Reaction Parameters |
|---|
| Solvent: Glacial acetic acid |
| Temperature: Reflux (~100°C) |
| Monitoring: TLC (Rf analysis) |
| Purification: Recrystallization (ethanol/water) |
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology : Use a combination of:
- 1H/13C-NMR to confirm proton environments and carbon frameworks.
- LC-MS/MS for molecular weight validation and fragmentation patterns .
- Elemental analysis to verify purity (>95%).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for structurally analogous thiazole derivatives .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA) to evaluate thermal decomposition.
- HPLC-UV to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for anticancer applications?
- Methodology :
-
Synthesize analogs with modifications to the benzo[d][1,3]dioxolyl or butylphenyl moieties.
-
Test cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma) and normal cells (e.g., NIH/3T3) to assess selectivity. IC50 values <50 µM are considered potent .
-
Perform molecular docking to predict binding affinities to targets like CK1 kinases, as seen in related thiazole-acetamide inhibitors .
Example Cytotoxicity Data Compound 4c (analog): IC50 = 23.30 µM (A549), >1000 µM (NIH/3T3)
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodology :
- Conduct pharmacokinetic studies to evaluate bioavailability (e.g., plasma half-life, Cmax).
- Use metabolite profiling (LC-HRMS) to identify active/inactive derivatives.
- Validate hypotheses via xenograft models with dose-response assays, ensuring alignment with in vitro IC50 trends .
Q. What computational approaches are suitable for predicting off-target interactions?
- Methodology :
- Use QSAR models to correlate molecular descriptors (e.g., logP, polar surface area) with biological activity.
- Perform pharmacophore screening against databases like ChEMBL to identify potential off-targets .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s mechanism of action (e.g., apoptosis induction vs. kinase inhibition)?
- Methodology :
- Combine flow cytometry (Annexin V/PI staining) to quantify apoptosis with kinase activity assays (e.g., ADP-Glo™) to measure CK1 inhibition .
- Use gene expression profiling (RNA-seq) to identify upregulated apoptotic markers (e.g., BAX, Caspase-3) alongside kinase signaling pathways.
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in vitro?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
